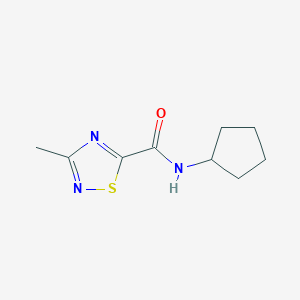

N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-6-10-9(14-12-6)8(13)11-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIUHQOONBPELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclopentylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Pharmacological Properties

N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of biological activities. The following sections detail its specific pharmacological applications:

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties. This compound has been studied for its potential in targeting cancer cells. Research indicates that compounds with thiadiazole scaffolds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, similar thiadiazole-based compounds have demonstrated effective inhibition of the Eg5 motor protein, which is crucial for mitotic spindle formation during cell division. This inhibition leads to mitotic arrest and subsequent cell death in tumor cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclopentyl-3-methyl... | A2780 ovarian cancer | 1.3 | Eg5 ATPase activity inhibition |

| (S)-ARRY-520 | Various | 2.49 | Induces apoptosis and mitotic arrest |

| (R)-Litronesib | Various | Not specified | Induces cell death in paclitaxel-resistant cells |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy against resistant strains of bacteria and fungi .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

Case Study 1: Inhibition of Eg5 in Cancer Therapy

A study demonstrated that a derivative similar to this compound inhibited the Eg5 protein with an IC50 value of 1.3 µM. This compound induced monoastral spindles and mitotic arrest in human colorectal cancer cells (HCT116), showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research on thiadiazole derivatives indicated that modifications to the structure significantly enhanced activity against drug-resistant strains of Staphylococcus aureus and Candida species. These findings suggest that this compound could be further explored as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The primary distinction among analogs lies in the substituents on the carboxamide group and the heterocyclic core. Key examples include:

*Calculated based on molecular formula.

Key Observations:

Physicochemical and Pharmacokinetic Properties

- Solubility : The 2-methoxybenzyl-substituted analog () may exhibit lower aqueous solubility due to its aromatic group, whereas the pyrrolidinylbutyl analog’s tertiary amine could improve solubility via ionization .

Biological Activity

N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly within the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities. The 1,2,4-thiadiazole moiety has been associated with various pharmacological properties including antimicrobial , anti-inflammatory , antitumor , and anticonvulsant effects. These properties make thiadiazoles attractive candidates for drug development .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. Thiadiazole derivatives often exhibit their effects through:

- Inhibition of Enzymatic Activity : Many thiadiazoles act as inhibitors of key enzymes involved in disease processes, such as lipoxygenases in cancer and inflammation .

- Receptor Modulation : Some derivatives have shown efficacy as receptor antagonists, particularly in neurological contexts .

- Antioxidant Activity : The presence of the thiadiazole ring contributes to antioxidant properties which can protect cells from oxidative stress .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, compounds containing the thiadiazole scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models. Specifically:

- In vitro studies demonstrated that thiadiazole derivatives can induce cell death in tumor cells by targeting the Eg5 kinesin motor protein involved in mitosis .

- In vivo studies revealed that certain thiadiazole compounds inhibited tumor growth in xenograft models without significant neurotoxicity .

Antimicrobial Activity

Thiadiazoles have also been evaluated for their antimicrobial properties. This compound has shown promising results against various microbial strains:

- Studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The compound's structure allows it to penetrate microbial membranes effectively, enhancing its antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . This activity is crucial for developing treatments for inflammatory diseases.

Synthesis and Evaluation

A series of studies focused on synthesizing derivatives of this compound. These studies typically involve:

- Synthesis : Utilizing methods such as cyclization reactions involving thiosemicarbazides.

- Biological Evaluation : Assessing toxicity and efficacy through assays measuring cell viability and enzyme inhibition.

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with appropriate carbonyl precursors. Key steps include:

- Precursor Preparation : Use of cyclopentylamine and methyl-substituted thiadiazole intermediates.

- Reaction Optimization : Adjust temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios. Continuous flow reactors enhance scalability and consistency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Yield optimization requires monitoring via TLC or HPLC .

Q. What analytical techniques are critical for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure. IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 223.34 g/mol for related analogs) .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (using SHELX for refinement) .

Q. What biological activities are reported for thiadiazole carboxamide analogs, and how are these assays validated?

- Methodological Answer :

- Antimicrobial Activity : Test via broth microdilution (MIC assays) against Gram-positive/negative strains. Validate using positive controls (e.g., ampicillin) and cell viability assays (MTT) .

- Anticancer Potential : Evaluate via cell proliferation assays (e.g., IC₅₀ determination in HeLa or MCF-7 lines). Confirm mechanism via flow cytometry (apoptosis markers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar thiadiazole derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., cyclopentyl vs. cyclopropyl groups) and test in parallel assays. Use molecular docking to predict target binding (e.g., enzyme active sites) .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate with independent labs .

Q. What strategies are recommended for crystallographic analysis of this compound to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources (≤1.0 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network modeling. Validate via R-factor convergence (<5%) .

- Twinned Data Handling : Use SHELXE for iterative phasing in cases of pseudo-merohedral twinning .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Synthesize analogs via Suzuki coupling or nucleophilic substitution .

- ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal assays). Use QSAR models to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.